molecular formula C22H25N3O B4082978 1-(4-methylphenyl)-4-[2-(1-piperidinyl)ethoxy]phthalazine

1-(4-methylphenyl)-4-[2-(1-piperidinyl)ethoxy]phthalazine

Cat. No. B4082978
M. Wt: 347.5 g/mol
InChI Key: JPCZNGMORKNXKV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-methylphenyl)-4-[2-(1-piperidinyl)ethoxy]phthalazine, also known as MPEP, is a chemical compound that belongs to the class of phthalazine derivatives. MPEP has been extensively studied for its potential therapeutic applications in various neurological disorders, including anxiety, depression, and addiction.

Mechanism of Action

1-(4-methylphenyl)-4-[2-(1-piperidinyl)ethoxy]phthalazine acts as a selective antagonist of the mGluR5 receptor, which is a G protein-coupled receptor that is widely expressed in the central nervous system. The mGluR5 receptor is involved in the regulation of synaptic plasticity and neuronal excitability, and its dysregulation has been implicated in various neurological disorders. 1-(4-methylphenyl)-4-[2-(1-piperidinyl)ethoxy]phthalazine binds to the allosteric site of the mGluR5 receptor, preventing its activation by glutamate. This results in the inhibition of downstream signaling pathways, leading to a reduction in neuronal excitability and synaptic plasticity.
Biochemical and Physiological Effects:
1-(4-methylphenyl)-4-[2-(1-piperidinyl)ethoxy]phthalazine has been shown to have anxiolytic and antidepressant effects in animal models. It has also been shown to reduce drug-seeking behavior in animal models of addiction. These effects are thought to be mediated by the inhibition of the mGluR5 receptor, which regulates synaptic plasticity and neuronal excitability. 1-(4-methylphenyl)-4-[2-(1-piperidinyl)ethoxy]phthalazine has also been shown to have neuroprotective effects, as it has been shown to reduce oxidative stress and inflammation in the brain.

Advantages and Limitations for Lab Experiments

One of the main advantages of 1-(4-methylphenyl)-4-[2-(1-piperidinyl)ethoxy]phthalazine is its high selectivity for the mGluR5 receptor, which allows for the investigation of the specific role of this receptor in various neurological disorders. However, one of the limitations of 1-(4-methylphenyl)-4-[2-(1-piperidinyl)ethoxy]phthalazine is its poor solubility in aqueous solutions, which can make it difficult to administer in vivo. This can be overcome by using alternative administration routes, such as intraperitoneal injection or oral gavage.

Future Directions

There are several future directions for the research on 1-(4-methylphenyl)-4-[2-(1-piperidinyl)ethoxy]phthalazine. One area of interest is the investigation of its potential therapeutic applications in humans, particularly in the treatment of anxiety, depression, and addiction. Another area of interest is the investigation of its neuroprotective effects, particularly in the context of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Additionally, the development of more potent and selective mGluR5 antagonists could lead to the discovery of new drugs for the treatment of neurological disorders.

Scientific Research Applications

1-(4-methylphenyl)-4-[2-(1-piperidinyl)ethoxy]phthalazine has been extensively studied for its potential therapeutic applications in various neurological disorders. It has been shown to act as a selective antagonist of the metabotropic glutamate receptor 5 (mGluR5), which is involved in the regulation of synaptic plasticity and neuronal excitability. 1-(4-methylphenyl)-4-[2-(1-piperidinyl)ethoxy]phthalazine has been shown to have anxiolytic and antidepressant effects in animal models, making it a potential candidate for the treatment of anxiety and depression in humans. It has also been studied for its potential use in the treatment of addiction, as it has been shown to reduce drug-seeking behavior in animal models.

properties

IUPAC Name

1-(4-methylphenyl)-4-(2-piperidin-1-ylethoxy)phthalazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25N3O/c1-17-9-11-18(12-10-17)21-19-7-3-4-8-20(19)22(24-23-21)26-16-15-25-13-5-2-6-14-25/h3-4,7-12H,2,5-6,13-16H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPCZNGMORKNXKV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NN=C(C3=CC=CC=C32)OCCN4CCCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-Methylphenyl)-4-[2-(piperidin-1-yl)ethoxy]phthalazine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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